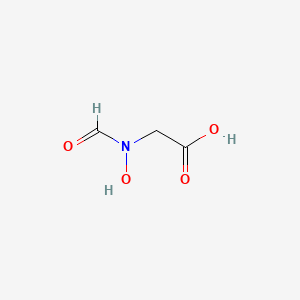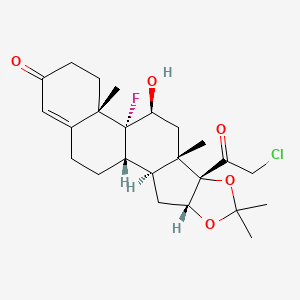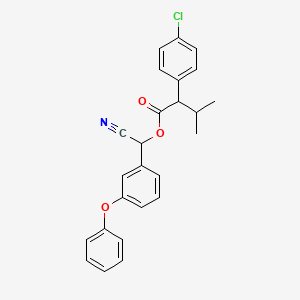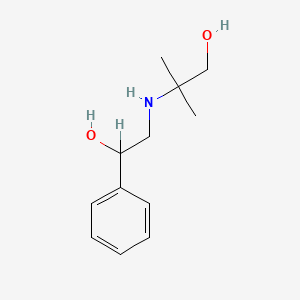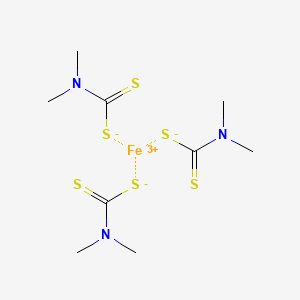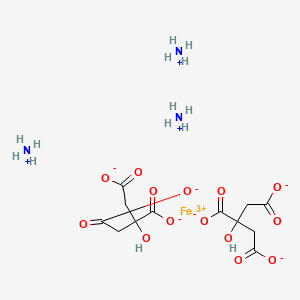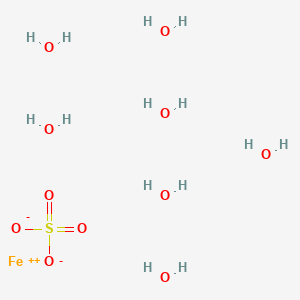
Fidarestat
Overview
Description
Fidarestat is a potent aldose reductase inhibitor that has been investigated for the treatment of diabetic neuropathy. It is known for its ability to inhibit the enzyme aldose reductase, which plays a significant role in the polyol pathway. This pathway is implicated in the development of various diabetic complications, including neuropathy, retinopathy, and nephropathy .
Mechanism of Action
Target of Action
Fidarestat primarily targets two enzymes: Aldo-keto reductase family 1 member B10 and Aldose reductase . These enzymes play a crucial role in the sorbitol pathway, which is implicated in the pathogenesis of diabetic complications .
Mode of Action
This compound acts as an inhibitor of the Aldo-keto reductase family 1 member B10 and Aldose reductase enzymes . By inhibiting these enzymes, this compound prevents the accumulation of intracellular sorbitol, which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sorbitol pathway . This pathway is involved in glucose metabolism, where aldose reductase converts glucose to sorbitol. Excessive activity of this pathway, leading to an accumulation of sorbitol, has been linked to various diabetic complications. This compound’s inhibition of aldose reductase helps to prevent this accumulation, thereby mitigating the associated complications .
Pharmacokinetics
In healthy volunteers, oral doses of this compound (15 and 30mg) had terminal half-life values of 1.71 and 1.64 hours, respectively . This compound reached its peak plasma concentrations of 191 and 426 μg/L at 1.3 and 0.9 hours, respectively .
Result of Action
This compound’s action results in significant molecular and cellular effects. It has been shown to prevent retinal oxidative stress and overexpression of vascular endothelial growth factor (VEGF) in diabetic rats . In addition, this compound has been found to promote the glycolysis of natural killer (NK) cells, enhancing their killing activity against hepatocellular carcinoma cells .
Action Environment
The efficacy of this compound can be influenced by various environmental factors, including the presence of high glucose levels. For instance, this compound has been shown to correct hyperglycemia-induced increase in reactive oxygen species in retinal endothelial cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fidarestat can be synthesized using fluorophenol and maleimide as initial reaction raw materials. The synthesis involves an addition reaction, followed by cyclization and other steps to form the final product . The reaction conditions are typically mild, avoiding the use of highly toxic reagents such as sodium cyanide and strong corrosive reagents like trifluoroacetic acid .
Industrial Production Methods
The industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process is designed to be scalable and cost-effective, making it suitable for large-scale production. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Fidarestat undergoes various chemical reactions, including hydrolysis, oxidation, and photolysis. It is stable under photolytic and thermal conditions but degrades significantly under hydrolytic (basic, acidic, and neutral) and oxidative stress conditions .
Common Reagents and Conditions
Hydrolysis: Acidic, basic, and neutral conditions
Oxidation: Oxidizing agents such as hydrogen peroxide
Photolysis: Exposure to light
Major Products Formed
The degradation products of this compound under these conditions have been characterized using liquid chromatography quadrupole time-of-flight tandem mass spectrometry (LC-QTOF-MS-MS). A total of five new degradation products were identified and characterized .
Scientific Research Applications
Fidarestat has been extensively studied for its potential therapeutic applications in the treatment of diabetic complications. It has shown promise in reducing retinal oxidative stress and vascular endothelial growth factor overexpression, thereby preventing retinopathy . Additionally, this compound has been investigated for its ability to improve nerve conduction and alleviate subjective symptoms of diabetic neuropathy, such as numbness and spontaneous pain .
Comparison with Similar Compounds
Fidarestat is compared with other aldose reductase inhibitors such as epalrestat and ranirestat. While all these compounds share a similar mechanism of action, this compound is noted for its higher potency and longer duration of action . Additionally, this compound has shown better binding affinity to aldose reductase compared to its stereoisomers, making it a more effective inhibitor .
Similar Compounds
- Epalrestat
- Ranirestat
- Zopolrestat
This compound’s unique structural features and superior binding affinity make it a promising candidate for the treatment of diabetic complications.
Properties
IUPAC Name |
(2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)/t8-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAPEIZFCHNLKK-UFBFGSQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046654 | |
| Record name | Fidarestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136087-85-9 | |
| Record name | Fidarestat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136087-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fidarestat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136087859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fidarestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02021 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fidarestat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FIDARESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SH8T1164U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)

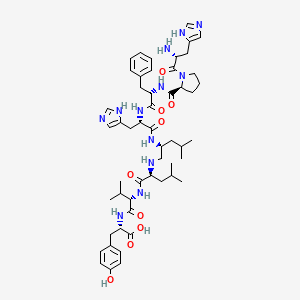
![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)
